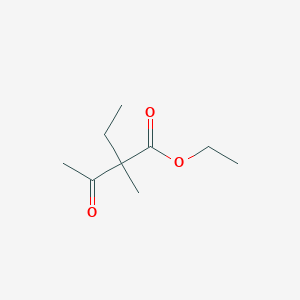

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

概要

説明

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, also known as Ethyl 3-methyl-2-oxobutyrate, is a chemical compound with the molecular formula C7H12O312. It is also known by other names such as ethyl dimethylpyruvate, ethyl 2-oxo-3-methylbutanoate, butanoic acid, 3-methyl-2-oxo-, ethyl ester, and others12.

Synthesis Analysis

Ethyl 3-methyl-2-oxobutyrate can be synthesized by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide3. It can also react with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds24.

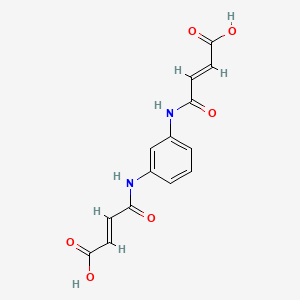

Molecular Structure Analysis

The molecular weight of Ethyl 2-ethyl-2-methyl-3-oxobutanoate is 144.17 g/mol12. The InChI Key for this compound is CKTYYUQUWFEUCO-UHFFFAOYSA-N125.

Chemical Reactions Analysis

Ethyl 3-methyl-2-oxobutyrate reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds24. The compound shows keto-enol tautomerism3.

Physical And Chemical Properties Analysis

Ethyl 2-ethyl-2-methyl-3-oxobutanoate has a molecular weight of 144.17 g/mol12. The compound has a refractive index of n20/D 1.410 (lit.)2. It has a density of 0.989 g/mL at 25 °C (lit.)2.

科学的研究の応用

-

Stereoselective Reduction by Bacteria

- Application : More than 450 bacterial strains were examined for their ability to reduce ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate .

- Method : The reduction of ethyl 2-methyl-3-oxobutanoate was done with the bacterium in a 200-liter fermentor .

- Results : Two kilograms of ethyl 2-methyl-3-oxobutanoate was converted to ethyl 3-hydroxy-2-methylbutanoate with 99% diastereoisomeric excess, >99% enantiomeric excess, and 99% chemical yield .

-

Asymmetric Reduction by Chlorella

- Application : Chlorella pyrenoidosa Chick reduced ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols with the diastereomer (anti/syn) ratio of 53/47 .

- Method : The reduction was performed using Chlorella pyrenoidosa Chick .

- Results : The enantiomer excesses of anti- (2S, 3S)- and syn- (2S, 3R)-hydroxy esters were 89 and >99ee% respectively .

-

Synthesis of Coumarin Derivatives

- Application : Ethyl 2-methylacetoacetate, a similar compound, can be employed in the synthesis of coumarin derivatives via Pechmann condensation .

- Method : The method involves dehydration to yield conjugated alkynyl and allenyl esters .

- Results : The result is the synthesis of coumarin derivatives .

-

Preparation of Ethyl Acetoacetate

- Application : Ethyl acetoacetate (EAA) is widely used as a chemical intermediate in the production of a wide variety of compounds .

- Method : At a large scale, ethyl acetoacetate is industrially produced by treatment of diketene with ethanol .

- Results : The result is the production of ethyl acetoacetate, a colorless liquid used as a flavoring for food .

-

- Application : Penicillium purpurogenum reduced ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols with the diastereomer (anti/syn) ratio of 93/7 .

- Method : The reduction was performed using Penicillium purpurogenum .

- Results : The enantiomeric excess of anti- (2S, 3S)- and syn- (2S, 3R)-hydroxy esters were 90 and >99 ee%, respectively .

-

Preparation of Ethyl Acetoacetate

- Application : Ethyl acetoacetate (EAA) is widely used as a chemical intermediate in the production of a wide variety of compounds .

- Method : At a large scale, ethyl acetoacetate is industrially produced by treatment of diketene with ethanol .

- Results : The result is the production of ethyl acetoacetate, a colorless liquid used as a flavoring for food .

-

- Application : Penicillium purpurogenum reduced ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols with the diastereomer (anti/syn) ratio of 93/7 .

- Method : The reduction was performed using Penicillium purpurogenum .

- Results : The enantiomeric excess of anti- (2S, 3S)- and syn- (2S, 3R)-hydroxy esters were 90 and >99 ee%, respectively .

Safety And Hazards

Ethyl 2-ethyl-2-methyl-3-oxobutanoate has low toxicity, with a median lethal dose (rat, oral) of 3.98G/kG7. It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound8. It’s also recommended to take precautionary measures against static discharge9.

将来の方向性

Ethyl 2-ethyl-2-methyl-3-oxobutanoate can be employed in the synthesis of coumarin derivatives via Pechmann condensation10. It undergoes dehydration to yield conjugated alkynyl and allenyl esters10. It was also used in the synthesis of (2 SR,4 SR)-5 (S)- (N - Boc)-amino-6-cyclohexyl-4-hydoxy-2-isopropyl hexanoic acid2.

特性

IUPAC Name |

ethyl 2-ethyl-2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMTWESXONQJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342501 | |

| Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethyl-2-methyl-3-oxobutanoate | |

CAS RN |

33697-53-9 | |

| Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)